N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide
Description
This ethanediamide derivative features a benzodioxolylmethyl group linked to a pyrrolidinylphenyl-ethyl moiety via an oxamide bridge. The benzodioxole ring (1,3-benzodioxole) is a privileged structure in medicinal chemistry, known for enhancing metabolic stability and bioavailability . The pyrrolidinyl group may contribute to improved solubility and binding interactions with biological targets, particularly proteases like falcipain-2 and falcipain-3 in Plasmodium falciparum . This compound is hypothesized to act as a protease inhibitor, analogous to other ethanediamide derivatives studied in antimalarial research .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21(22(27)24-14-17-5-8-19-20(13-17)29-15-28-19)23-10-9-16-3-6-18(7-4-16)25-11-1-2-12-25/h3-8,13H,1-2,9-12,14-15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSBVTWHHISLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide typically involves a multi-step process. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole intermediate: This step involves the bromination of benzo[d][1,3]dioxole using N-bromosuccinimide (NBS) in the presence of a catalyst such as copper(I) iodide (CuI) and a base like potassium phosphate (K3PO4).
Coupling with pyrrolidine: The brominated intermediate is then coupled with a pyrrolidine derivative using a palladium-catalyzed cross-coupling reaction. This step often employs palladium(II) chloride (PdCl2) and xantphos as the ligand, with cesium carbonate (Cs2CO3) as the base in a solvent like 1,4-dioxane.
Formation of the oxalamide linkage: The final step involves the reaction of the coupled intermediate with oxalyl chloride to form the oxalamide linkage under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the oxalamide linkage.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety or the pyrrolidine ring using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH or NaOMe in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis and cell cycle arrest in cancer cells
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide involves its interaction with cellular targets such as tubulin. The compound disrupts microtubule dynamics, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to other microtubule-targeting agents, which interfere with tubulin polymerization or stabilization.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related ethanediamide and carboxamide derivatives, emphasizing substituent variations and their implications:
Key Observations
Piperazinyl derivatives (e.g., ) introduce basic nitrogen atoms, which could influence solubility and ionic interactions with protease residues.
Bioisosteric Replacements :
- The indole-carboxamide moiety in ICD replaces the benzodioxole group, demonstrating that aromatic stacking interactions are critical for falcipain inhibition .
Synthetic Routes :
- Ethanediamides are typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in related compounds . The target compound likely follows similar protocols, whereas sulfonamide analogs (e.g., ) require sulfonyl chloride intermediates.
Pharmacokinetic Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
